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Introduction

Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is an orally
bioavailable, potent inhibitor of arginase (ARG), an enzyme that plays a critical role in the tumor
microenvironment by depleting L-arginine, an amino acid essential for T-cell proliferation and
function.[1][2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby
enhancing the anti-tumor immune response. This guide provides a comparative assessment of
the synergistic effects of Numidargistat dihydrochloride with other immunotherapies,
supported by preclinical experimental data.

Mechanism of Action: Reversing Myeloid-Induced
Immune Suppression

Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within
the tumor microenvironment express high levels of arginase.[1][2][3] Arginase-mediated
depletion of L-arginine suppresses the proliferation and effector function of cytotoxic T
lymphocytes (CTLs) and Natural Killer (NK) cells. Numidargistat inhibits arginase 1 (ARG1) and
arginase 2 (ARG2), leading to increased extracellular L-arginine concentrations.[1] This
restoration of L-arginine levels promotes T-cell and NK-cell mediated anti-tumor immunity.
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Fig. 1: Numidargistat's Mechanism of Action.
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Synergistic Effects with Anti-PD-L1 Checkpoint
Inhibition: Preclinical Evidence

Preclinical studies in syngeneic mouse models have demonstrated that Numidargistat in
combination with a PD-L1 checkpoint inhibitor results in enhanced anti-tumor efficacy
compared to either agent alone.

Quantitative Data from a Syngeneic Mouse Model (CT26
Colon Carcinoma)

The following tables summarize the key findings from a study by Steggerda et al. in the Journal
for ImmunoTherapy of Cancer (2017), where BALB/c mice were implanted with CT26 colon
carcinoma cells and treated with Numidargistat (CB-1158) and/or an anti-PD-L1 antibody.[4]

Table 1: Tumor Growth Inhibition in the CT26 Model[4]

Mean Tumor Volume (mm?3)  Tumor Growth Inhibition
Treatment Group

at Day 20 (%) vs. Vehicle
Vehicle ~1800
II;I:JDTidargistat (100 mg/kg, 1000 —44%
Anti-PD-L1 (5 mg/kg, QW) ~800 ~56%
Numidargistat + Anti-PD-L1 ~200 ~89%

Table 2: Complete Responses and Survival in the CT26 Model[4]
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Complete Responses .
Treatment Group . Percent Survival at Day 46
(Tumor-Free Mice)

Vehicle 0/10 0%
Numidargistat (100 mg/kg,

J ( 9 0/10 0%
BID)
Anti-PD-L1 (5 mg/kg, QW) 3/10 30%
Numidargistat + Anti-PD-L1 6/10 90%

Table 3: Impact on the Tumor Immune Microenvironment in the CT26 Model[4]

Immune Cell Population Change with Numidargistat + Anti-PD-L1
CD8+ T Cells Increased infiltration

NK Cells Increased infiltration

Inflammatory Cytokines Increased levels

Experimental Protocols
In Vivo Tumor Growth Study in CT26 Syngeneic Mouse
Model[4]

¢ Animal Model: Female BALB/c mice.
e Tumor Cell Line: CT26 murine colon carcinoma cells.

e Tumor Implantation: 1 x 10"6 CT26 cells were injected subcutaneously into the right flank of

the mice.
e Treatment Groups:

o Vehicle control (water), administered by oral gavage twice daily.
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o Numidargistat (CB-1158), 100 mg/kg, administered by oral gavage twice daily, starting one
day after tumor implantation.

o Anti-PD-L1 antibody (clone 10F.9G2), 5 mg/kg, administered intraperitoneally once weekly.

o Combination of Numidargistat and anti-PD-L1 antibody at the above-mentioned dosages
and schedules.

Tumor Volume Measurement: Tumor volume was measured three times per week using
digital calipers and calculated using the formula: (length x width?2) / 2.

Euthanasia Criteria: Animals were euthanized when tumors became necrotic or reached a
volume of 2000 mma3.

Immune Cell Analysis: For analysis of the tumor microenvironment, tumors were harvested,
dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies
against various immune cell markers for analysis by flow cytometry.

Cytokine Analysis: Tumor lysates were analyzed for cytokine and chemokine levels using
Luminex assays.
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Fig. 2: Experimental workflow for the in vivo study.
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Discussion and Future Perspectives

The preclinical data strongly suggest a synergistic anti-tumor effect when Numidargistat
dihydrochloride is combined with anti-PD-L1 therapy. This combination not only leads to a
more profound inhibition of tumor growth but also results in a higher rate of complete
responses and improved overall survival in the CT26 colon carcinoma model.[4] The enhanced
efficacy is associated with a favorable modulation of the tumor microenvironment,
characterized by increased infiltration of cytotoxic CD8+ T cells and NK cells.[4]

These promising preclinical findings have provided the rationale for clinical investigations. A
phase 1/2 clinical trial (NCT02903914) has evaluated Numidargistat as a single agent and in
combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid
tumors. While the combination was generally well-tolerated, the observed anti-tumor activity
was limited in the heavily pretreated patient population of this study. However, some clinical
benefit was observed, warranting further investigation into optimal combination strategies and
patient selection.

Future research should focus on:

« Identifying predictive biomarkers to select patients most likely to respond to this combination
therapy.

o Exploring the synergy of Numidargistat with other immunotherapeutic modalities, such as
CAR-T cell therapy and other checkpoint inhibitors.

¢ Investigating the optimal dosing and scheduling of Numidargistat in combination regimens to
maximize efficacy and minimize potential toxicities.

In conclusion, the inhibition of arginase by Numidargistat dihydrochloride represents a
promising strategy to overcome myeloid-induced immune suppression. Its synergistic effects
with checkpoint inhibitors in preclinical models highlight its potential to enhance the efficacy of
cancer immunotherapy, although further clinical validation and optimization are required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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